molecular formula C17H22N4O5S B11016671 5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione

5-{3-[4-(Methylsulfonyl)piperazin-1-yl]-3-oxopropyl}-3-phenylimidazolidine-2,4-dione

Cat. No.: B11016671
M. Wt: 394.4 g/mol
InChI Key: GDTJLXIRTNCLAK-UHFFFAOYSA-N
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Description

5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonylpiperazine group, an oxopropyl chain, and a phenylimidazolidine-dione core. It is often used in scientific research due to its distinctive properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

Major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted piperazine compounds. These products are often characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[3-(4-METHANESULFONYLPIPERAZIN-1-YL)-3-OXOPROPYL]-3-PHENYLIMIDAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups and its versatile reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H22N4O5S

Molecular Weight

394.4 g/mol

IUPAC Name

5-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H22N4O5S/c1-27(25,26)20-11-9-19(10-12-20)15(22)8-7-14-16(23)21(17(24)18-14)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,18,24)

InChI Key

GDTJLXIRTNCLAK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2C(=O)N(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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